molecular formula C10H8N4S B8533715 2-((Methylthio)(pyridin-3-ylamino)methylene)malononitrile

2-((Methylthio)(pyridin-3-ylamino)methylene)malononitrile

Cat. No. B8533715
M. Wt: 216.26 g/mol
InChI Key: HIXVLGAPGRNEFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Methylthio)(pyridin-3-ylamino)methylene)malononitrile is a useful research compound. Its molecular formula is C10H8N4S and its molecular weight is 216.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-((Methylthio)(pyridin-3-ylamino)methylene)malononitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((Methylthio)(pyridin-3-ylamino)methylene)malononitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-((Methylthio)(pyridin-3-ylamino)methylene)malononitrile

Molecular Formula

C10H8N4S

Molecular Weight

216.26 g/mol

IUPAC Name

2-[methylsulfanyl-(pyridin-3-ylamino)methylidene]propanedinitrile

InChI

InChI=1S/C10H8N4S/c1-15-10(8(5-11)6-12)14-9-3-2-4-13-7-9/h2-4,7,14H,1H3

InChI Key

HIXVLGAPGRNEFN-UHFFFAOYSA-N

Canonical SMILES

CSC(=C(C#N)C#N)NC1=CN=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 11 g (64.6 mmol) of 3,3-bis-methylmercapto-2-cyano-acrylonitrile, 6 g (63.75 mmol) of 3-amino-pyridine and 50 ml of toluene is stirred at 60° C. for 18 hours. Filtration of the reaction mixture while still warm and washing of the filter residue with toluene yield 2-cyano-3-methylmercapto-3-(3-pyridylamino)-acrylonitrile; m.p. 180-181° C.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Dissolved 2-cyano-3,3-bis(methylthio)acrylamide I-2 (1.0 g) in EtOH (15 mL), and heated to 75° C. until solids dissolved. 3-Aminopyridine (1.0 eq., 0.608 g) was then added and solution continued stirring for 2 days. Precipitate formed which was found to be product. Reaction was cooled to room temperature and filtered to obtain 2-((methylthio)(pyridin-3-ylamino)methylene)malononitrile as a yellow powder.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.608 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.